6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine
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Overview
Description
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with another pyrazine ring, with bromine and methyl groups attached at specific positions. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through cyclization reactions. This can be achieved by reacting appropriate diamines with diketones.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methanethiolate and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce arylated or alkylated derivatives.
Scientific Research Applications
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit kinase activity in cancer cells or disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Exhibits various biological activities, including antimicrobial and antiviral properties.
Uniqueness
6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H7BrN4/c1-4-5(2)12-8-7(11-4)10-3-6(9)13-8/h3H,1-2H3 |
InChI Key |
ISXPPYQDZOKENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(N=C2N=C1C)Br |
Origin of Product |
United States |
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